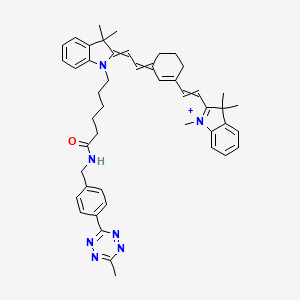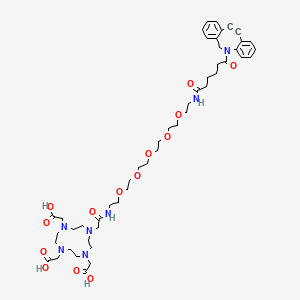
Cyanine7 tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TCO ligation is a reaction that takes place between a tetrazine and a strained olefin, such as trans-cyclooctene. This tetrazine bears a fragment of near infrared dye, Cyanine7. This NIR fluorophore is especially useful for in vivo imaging.
Aplicaciones Científicas De Investigación
Near-Infrared Fluorogenic Dyes
Tetrazine-based fluorogenic dyes, including cyanine7 tetrazine, are used in live cell studies for wash-free imaging of biomolecules. Their near-infrared (NIR) properties are preferred for these applications, although the development of tetrazine-based NIR fluorogenic dyes with wavelengths beyond ~710 nm faces challenges (Chen et al., 2020).
Super-Resolution Imaging
Cyanine-tetrazine probes have been developed for super-resolution microscopy (STED) imaging, particularly for labeling cytoskeletal proteins. These probes exhibit fluorogenic properties upon bioorthogonal labeling reaction, increasing fluorescence intensity, which makes them suitable for no-wash conditions in imaging (Knorr et al., 2018).
Fluorogenic Probes for mRNA Detection
Cyanine7 tetrazine is used in the development of bioorthogonal tetrazine uncaging reactions for RNA visualization. These reactions enable the detection of specific mRNA sequences in live cells using NIR-emitting cyanine dyes, expanding the applications of tetrazine fluorogenic chemistry (Wu et al., 2016).
Bioorthogonal Chemistry for Protein Labeling
Cyanine7 tetrazine derivatives are used in genetic code expansion technology for specific protein labeling. Their ability to undergo bioorthogonal reactions enables efficient and specific labeling for high-quality fluorescence imaging in both fixed and living cells (Beliu et al., 2019).
Advances in Bioorthogonal Chemistry
Cyanine7 tetrazine plays a role in bioorthogonal chemistry, especially in imaging, detection, and diagnostic applications. Its rapid and tunable reaction kinetics, coupled with high-quality fluorogenic probes, make it a valuable tool in these areas (Wu & Devaraj, 2018).
Fluorogenic Bioorthogonal Labelling of DNA
Tetrazine-modified cyanine-styryl dyes are synthesized for bioorthogonal labeling of DNA. These dyes release fluorescence through both structural and steric interactions with DNA, making them suitable for live cell imaging without washing procedures (Geng et al., 2022).
Nanoparticle Targeting Performance Amplification
Cyanine7 tetrazine derivatives are used in a two-step tumor-targeting strategy based on inverse electron-demand Diels-Alder cycloaddition. This approach enhances the tumor-targeting performance and photothermal therapeutic effect of nanoparticles (Lu et al., 2018).
Propiedades
Nombre del producto |
Cyanine7 tetrazine |
|---|---|
Fórmula molecular |
C47H54ClN7O |
Peso molecular |
768.45 |
Nombre IUPAC |
6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide |
InChI |
InChI=1S/C47H53N7O/c1-33-49-51-45(52-50-33)37-26-22-36(23-27-37)32-48-44(55)21-8-7-13-30-54-41-20-12-10-18-39(41)47(4,5)43(54)29-25-35-16-14-15-34(31-35)24-28-42-46(2,3)38-17-9-11-19-40(38)53(42)6/h9-12,17-20,22-29,31H,7-8,13-16,21,30,32H2,1-6H3/p+1 |
Clave InChI |
OJZLXQNLXPBGPW-UHFFFAOYSA-O |
SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=CC=CC=C4C(C3=CC=C5CCCC(=C5)C=CC6=[N+](C7=CC=CC=C7C6(C)C)C)(C)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Cyanine7 tetrazine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




